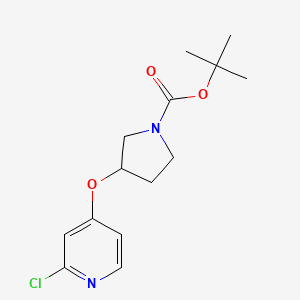
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification processes such as recrystallization or chromatography to isolate the final product .
化学反応の分析
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
科学的研究の応用
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
作用機序
The mechanism of action of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2-chloropyridin-4-yl)carbamate: This compound shares a similar pyridine ring structure but differs in the functional groups attached to the ring.
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: This compound has a similar tert-butyl ester group but features a different heterocyclic ring.
生物活性
Overview
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound, which includes a chloropyridinyl moiety and a tert-butyl ester, suggests it may interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
- Molecular Formula : C15H21ClN2O3
- Molecular Weight : 300.80 g/mol
- IUPAC Name : this compound
- CAS Number : 945988-47-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloropyridinyl ether group enhances its binding affinity, potentially modulating the activity of various biological pathways involved in inflammation and neuroprotection.
Antiinflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives have shown their effectiveness in inhibiting prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses .
Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects, particularly in the context of neurological disorders. The presence of the chloropyridine moiety may facilitate interactions with neurotransmitter receptors or ion channels, potentially leading to protective outcomes against neurodegeneration.
Case Studies and Research Findings
A selection of research findings related to the biological activity of similar compounds provides insights into the potential applications of this compound:
特性
IUPAC Name |
tert-butyl 3-(2-chloropyridin-4-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-10-4-6-16-12(15)8-10/h4,6,8,11H,5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRGBXWMITPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














